molecular formula C21H29N3O2 B3795214 2-ethyl-4-methyl-N-[1-(3-phenylpropyl)piperidin-3-yl]-1,3-oxazole-5-carboxamide

2-ethyl-4-methyl-N-[1-(3-phenylpropyl)piperidin-3-yl]-1,3-oxazole-5-carboxamide

Cat. No.: B3795214
M. Wt: 355.5 g/mol
InChI Key: YALMLAKLABRNSP-UHFFFAOYSA-N
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Description

2-ethyl-4-methyl-N-[1-(3-phenylpropyl)piperidin-3-yl]-1,3-oxazole-5-carboxamide is a synthetic compound with a complex structure that includes an oxazole ring, a piperidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-4-methyl-N-[1-(3-phenylpropyl)piperidin-3-yl]-1,3-oxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the oxazole intermediate.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-4-methyl-N-[1-(3-phenylpropyl)piperidin-3-yl]-1,3-oxazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenated reagents, strong acids or bases

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-ethyl-4-methyl-N-[1-(3-phenylpropyl)piperidin-3-yl]-1,3-oxazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-ethyl-4-methyl-N-[1-(3-phenylpropyl)piperidin-3-yl]-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can lead to changes in the activity of the target, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4- [2- (3-ethyl-4-methyl-2-oxo-3-pyrroline-2-carboxamide)ethyl]Benzene sulfonamide
  • N- {1- [2- (1,3-dioxan-2-yl)ethyl]piperidin-4-yl}-N- (4-fluorobenzyl)-2- [4- (1,2,4-triazol-4-yl)phenyl]acetamide

Uniqueness

2-ethyl-4-methyl-N-[1-(3-phenylpropyl)piperidin-3-yl]-1,3-oxazole-5-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-ethyl-4-methyl-N-[1-(3-phenylpropyl)piperidin-3-yl]-1,3-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2/c1-3-19-22-16(2)20(26-19)21(25)23-18-12-8-14-24(15-18)13-7-11-17-9-5-4-6-10-17/h4-6,9-10,18H,3,7-8,11-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALMLAKLABRNSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(O1)C(=O)NC2CCCN(C2)CCCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-ethyl-4-methyl-N-[1-(3-phenylpropyl)piperidin-3-yl]-1,3-oxazole-5-carboxamide
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2-ethyl-4-methyl-N-[1-(3-phenylpropyl)piperidin-3-yl]-1,3-oxazole-5-carboxamide
Reactant of Route 3
2-ethyl-4-methyl-N-[1-(3-phenylpropyl)piperidin-3-yl]-1,3-oxazole-5-carboxamide
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2-ethyl-4-methyl-N-[1-(3-phenylpropyl)piperidin-3-yl]-1,3-oxazole-5-carboxamide
Reactant of Route 5
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2-ethyl-4-methyl-N-[1-(3-phenylpropyl)piperidin-3-yl]-1,3-oxazole-5-carboxamide
Reactant of Route 6
2-ethyl-4-methyl-N-[1-(3-phenylpropyl)piperidin-3-yl]-1,3-oxazole-5-carboxamide

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